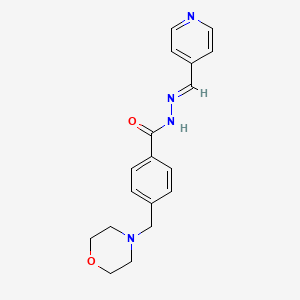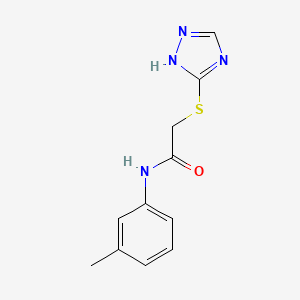![molecular formula C17H20N8O B5537757 N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-pyrimidinecarboxamide](/img/structure/B5537757.png)
N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-pyrimidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidine analogues, including structures similar to our compound of interest, typically involves palladium-catalyzed C-C coupling reactions and condensation processes. A noteworthy method involves the condensation of dimethylamine with pyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivatives to form compounds with significant inhibition on cancer cell proliferation (Liu et al., 2016). This highlights the versatility of pyrazolo[3,4-d]pyrimidine derivatives in synthetic chemistry.
Molecular Structure Analysis
The molecular structures of pyrazole and pyrimidine derivatives are characterized by the presence of intramolecular N-H...O hydrogen bonds and nearly planar rings formed by these bonds. These structural features contribute to the stability and reactivity of the compounds (Wu et al., 2005). The detailed X-ray crystallographic analysis provides insights into the molecular geometry and electronic distribution, which are critical for understanding the compound's chemical behavior.
Chemical Reactions and Properties
Pyrazolo[3,4-d]pyrimidine derivatives undergo various chemical reactions, including cyclocondensation, which is essential for synthesizing heterocyclic compounds with potential insecticidal and antibacterial properties (Deohate & Palaspagar, 2020). These reactions are influenced by the compound's molecular structure, particularly the electron-rich pyrazole and pyrimidine moieties, which facilitate nucleophilic attacks and electrophilic substitutions.
Physical Properties Analysis
The physical properties of pyrazolo[3,4-d]pyrimidine derivatives, such as solubility, melting point, and crystallinity, are directly related to their molecular structure. The intramolecular hydrogen bonding and planarity of the rings contribute to higher melting points and crystallinity, affecting the compound's solubility in various solvents. These properties are crucial for the compound's application in material science and pharmaceutical formulations.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity of pyrazolo[3,4-d]pyrimidine derivatives, are determined by the functional groups attached to the core structure. The presence of amino and carboxamide groups contributes to the compound's basic nature, whereas the pyrimidine ring imparts a degree of acidity. These chemical properties are essential for the compound's interactions with biological targets and its overall biological activity.
For further detailed research and exploration on this topic, the following references provide extensive insights into the synthesis, structural analysis, and properties of pyrazolo[3,4-d]pyrimidine derivatives and related compounds.
Scientific Research Applications
Anticancer and Anti-inflammatory Agents
- Research has synthesized novel pyrazolopyrimidine derivatives with significant anticancer and anti-inflammatory activities. These compounds were evaluated for their cytotoxicity against cancer cell lines and their ability to inhibit the 5-lipoxygenase enzyme, an important target in inflammation and cancer therapy (Rahmouni et al., 2016).
Antimicrobial Potential
- Studies have also explored the synthesis of pyrimidine linked pyrazole derivatives through microwave irradiation, showcasing their antimicrobial potential against various microorganisms, indicating their utility in developing new antimicrobial agents (Deohate & Palaspagar, 2020).
Advanced Organic Synthesis Techniques
- Innovative synthesis methods for isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives have been developed, showcasing the flexibility of pyrazolopyrimidine frameworks in generating diverse compounds through [3+2] cycloaddition reactions, highlighting their utility in organic synthesis and potential pharmaceutical applications (Rahmouni et al., 2014).
Novel Synthetic Pathways and Compound Libraries
- The development of a solid-phase synthetic method for N-alkyl-4-alkylamino-1-aryl-1H-pyrazolo[3,4-d]pyrimidine-6-carboxamide libraries has been reported, demonstrating the utility of this chemical structure in facilitating the discovery of new molecules with potential therapeutic benefits through high-throughput synthesis techniques (Heo & Jeon, 2017).
Future Directions
properties
IUPAC Name |
N-[2-[[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]amino]ethyl]pyrimidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N8O/c1-11-9-12(2)25(24-11)15-10-14(22-13(3)23-15)18-7-8-21-17(26)16-19-5-4-6-20-16/h4-6,9-10H,7-8H2,1-3H3,(H,21,26)(H,18,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPFXHHZGSDHEEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=NC(=C2)NCCNC(=O)C3=NC=CC=N3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-pyrimidinecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{3-[(benzylamino)sulfonyl]-4-methoxyphenyl}acrylic acid](/img/structure/B5537675.png)

![3-isopropyl-1-methyl-N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B5537694.png)


![2-(1,3-benzodioxol-5-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5537709.png)

![N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)-2-methylpropanamide](/img/structure/B5537724.png)
![N-{(3S*,4R*)-1-[4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5537726.png)
![1-(2,3-dihydro-1H-inden-2-yl)-4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5537733.png)
![2-fluoro-N-(2-{[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5537740.png)
![{4-[(1-benzyl-1H-pyrazol-4-yl)carbonyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5537766.png)

![4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5537776.png)